2-thiophen-2-yl-N-[[3-[[(2-thiophen-2-ylacetyl)amino]methyl]-1-adamantyl]methyl]acetamide
Description
2-thiophen-2-yl-N-[[3-[[(2-thiophen-2-ylacetyl)amino]methyl]-1-adamantyl]methyl]acetamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Properties
IUPAC Name |
2-thiophen-2-yl-N-[[3-[[(2-thiophen-2-ylacetyl)amino]methyl]-1-adamantyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2S2/c27-21(8-19-3-1-5-29-19)25-15-23-10-17-7-18(11-23)13-24(12-17,14-23)16-26-22(28)9-20-4-2-6-30-20/h1-6,17-18H,7-16H2,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMPOXIJLNIMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CNC(=O)CC4=CC=CS4)CNC(=O)CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves several key reactions. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
For the specific synthesis of 2-thiophen-2-yl-N-[[3-[[(2-thiophen-2-ylacetyl)amino]methyl]-1-adamantyl]methyl]acetamide, a multi-step process is requiredThe reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium t-butoxide under microwave irradiation .
Industrial Production Methods
Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, are increasingly being adopted to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-thiophen-2-yl-N-[[3-[[(2-thiophen-2-ylacetyl)amino]methyl]-1-adamantyl]methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives. These products can have different properties and applications depending on the specific functional groups introduced .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-thiophen-2-yl-N-[[3-[[(2-thiophen-2-ylacetyl)amino]methyl]-1-adamantyl]methyl]acetamide involves its interaction with various molecular targets and pathways. The compound can interact with DNA bases, leading to changes in gene expression and cellular function. It can also inhibit the activity of certain enzymes, leading to its antimicrobial and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Contains a thiophene nucleus and is used as an antispasmodic agent.
Dorzolamide: Contains a thiophene nucleus and is used as a carbonic anhydrase inhibitor for the treatment of glaucoma.
Uniqueness
2-thiophen-2-yl-N-[[3-[[(2-thiophen-2-ylacetyl)amino]methyl]-1-adamantyl]methyl]acetamide is unique due to its complex structure, which includes both a thiophene ring and an adamantyl group.
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